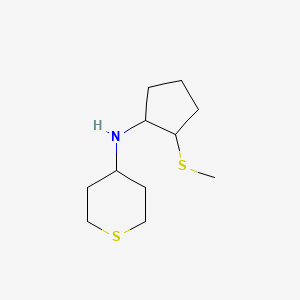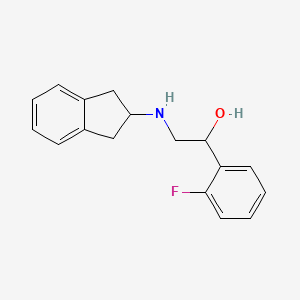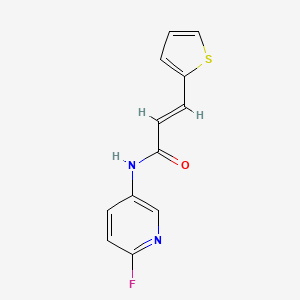
N-(2-methylsulfanylcyclopentyl)thian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylsulfanylcyclopentyl)thian-4-amine, also known as 5-MTMT, is a synthetic compound that belongs to the class of thianaphthene derivatives. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development.
Mécanisme D'action
The exact mechanism of action of N-(2-methylsulfanylcyclopentyl)thian-4-amine is not fully understood. However, it is thought to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to bind to the serotonin transporter, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(2-methylsulfanylcyclopentyl)thian-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the growth of cancer cells, which may contribute to its potential use as a chemotherapeutic agent. In addition, it has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various fields.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-methylsulfanylcyclopentyl)thian-4-amine is its potential use as a scaffold for the development of new drugs. It has also been shown to have anxiolytic and antidepressant effects in animal models, which may make it a useful tool for studying the mechanisms underlying these conditions. However, one of the limitations of N-(2-methylsulfanylcyclopentyl)thian-4-amine is its relatively low potency compared to other compounds with similar therapeutic potential.
Orientations Futures
There are several future directions for research on N-(2-methylsulfanylcyclopentyl)thian-4-amine. One direction is to further study its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells. Another direction is to further study its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent derivatives for use in various therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-methylsulfanylcyclopentyl)thian-4-amine involves a multi-step process. The starting material is 2-methylthiophene-3-carboxylic acid, which is converted to 2-methylthiophene-3-carboxylic acid chloride by reaction with thionyl chloride. The resulting compound is then reacted with cyclopentylamine to yield N-(2-methylsulfanylcyclopentyl)thian-4-amine.
Applications De Recherche Scientifique
N-(2-methylsulfanylcyclopentyl)thian-4-amine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. In cancer research, it has been studied for its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells. In drug development, it has been studied for its potential use as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
N-(2-methylsulfanylcyclopentyl)thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS2/c1-13-11-4-2-3-10(11)12-9-5-7-14-8-6-9/h9-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWFZMHQUJWMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)

![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)

![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)
![[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)
![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)


![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)
![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)